4-(6-Bromopyridazin-3-yl)-1,4-diazabicyclo[3.2.2]nonane
Overview
Description
Bicyclo compounds, such as the one you mentioned, are a class of organic compounds that have two rings sharing two or more atoms . They are often used in medicinal chemistry due to their rigid structures and ability to form multiple interactions with biological targets .
Synthesis Analysis
The synthesis of bicyclo compounds can vary greatly depending on the specific structure and functional groups present . Common methods include ring-closing reactions and cycloadditions .Molecular Structure Analysis
The molecular structure of a bicyclo compound is characterized by two rings sharing two or more atoms . The specific structure of “4-(6-Bromopyridazin-3-yl)-1,4-diazabicyclo[3.2.2]nonane” would include a pyridazine ring (a six-membered ring with two nitrogen atoms) and a bicyclo[3.2.2]nonane core .Chemical Reactions Analysis
The chemical reactions involving bicyclo compounds can be quite diverse, depending on the functional groups present . For example, if there are reactive sites such as double bonds or halogen atoms, reactions like addition, substitution, or elimination could occur .Physical and Chemical Properties Analysis
The physical and chemical properties of a compound depend on its molecular structure. For example, the presence of a bromine atom could increase the compound’s molecular weight and polarity .Mechanism of Action
Future Directions
Properties
IUPAC Name |
4-(6-bromopyridazin-3-yl)-1,4-diazabicyclo[3.2.2]nonane | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H15BrN4/c12-10-1-2-11(14-13-10)16-8-7-15-5-3-9(16)4-6-15/h1-2,9H,3-8H2 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HDTMGTDXVWAWEJ-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN2CCC1N(CC2)C3=NN=C(C=C3)Br | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H15BrN4 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90591937 | |
Record name | 4-(6-Bromopyridazin-3-yl)-1,4-diazabicyclo[3.2.2]nonane | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90591937 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
283.17 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
695184-05-5 | |
Record name | 4-(6-Bromopyridazin-3-yl)-1,4-diazabicyclo[3.2.2]nonane | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90591937 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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